(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups. The complete name this compound reflects the specific positioning of substituents and the stereochemical configuration around the alkene functionality. The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as the foundational structural component from which the pentenoic acid chain extends.
The compound exhibits potential for geometric isomerism due to the presence of the carbon-carbon double bond between the second and third carbon atoms of the pentenoic acid chain. The (Z)-designation, derived from the German word "zusammen" meaning together, indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecule. This stereochemical arrangement contrasts with the potential (E)-isomer, where these substituents would be on opposite sides of the double bond.
Alternative nomenclature systems may refer to this compound using different descriptive approaches. The compound has been identified with synonyms including (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid, which provides additional clarity regarding the specific positioning of atoms within the thiazole ring system. The systematic name also incorporates the pentenoic acid designation, indicating a five-carbon carboxylic acid chain with one degree of unsaturation in the form of a carbon-carbon double bond.
Molecular Formula and Weight: C₈H₁₀N₂O₂S (198.24 g/mol)
The molecular formula C₈H₁₀N₂O₂S provides a comprehensive overview of the elemental composition of this compound. This formula reveals the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, contributing to a molecular weight of 198.24 grams per mole. The elemental composition reflects the complex nature of this organic compound, incorporating multiple heteroatoms that contribute to its unique chemical properties.
| Element | Count | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 8 | 12.01 | 96.08 |
| Hydrogen | 10 | 1.008 | 10.08 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 2 | 15.999 | 31.998 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 23 | - | 198.24 |
The molecular formula indicates a degree of unsaturation of four, calculated using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. In this case, the calculation yields (2×8 + 2 + 2 - 10 - 0)/2 = 4 degrees of unsaturation. These degrees of unsaturation are accounted for by the thiazole ring system, which contributes two degrees of unsaturation, the carbon-carbon double bond in the pentenoic acid chain, which contributes one degree, and the carbonyl group of the carboxylic acid functionality, which contributes the fourth degree.
The presence of heteroatoms, particularly nitrogen and sulfur within the thiazole ring, significantly influences the electronic properties of the molecule. The nitrogen atoms can participate in hydrogen bonding interactions and may exhibit basic properties under appropriate conditions, while the sulfur atom contributes to the aromatic character of the thiazole ring system through its lone pair electrons.
Stereochemical Analysis of the (Z)-Configuration
The stereochemical designation (Z) in the compound name specifically refers to the geometric arrangement around the carbon-carbon double bond located between the second and third carbon atoms of the pentenoic acid chain. This stereochemical feature represents a critical structural element that influences the three-dimensional shape of the molecule and its subsequent physical and chemical properties. The (Z)-configuration places the carboxylic acid group and the thiazole ring system on the same side of the double bond plane, creating a specific spatial arrangement that affects molecular interactions.
The determination of (Z)-configuration follows the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and subsequent structural considerations. In this compound, the thiazole ring system and the ethyl group (continuing the pentenoic acid chain) represent the two highest priority substituents on their respective carbon atoms of the double bond. The (Z)-designation indicates that these high-priority groups are positioned on the same side of the double bond, creating a specific three-dimensional molecular geometry.
This stereochemical arrangement has significant implications for the compound's conformational behavior and potential biological activity. The (Z)-configuration typically results in a more compact molecular structure compared to the corresponding (E)-isomer, potentially affecting the compound's ability to interact with biological targets or participate in specific chemical reactions. The spatial arrangement may also influence the compound's physical properties, including melting point, solubility characteristics, and crystal packing arrangements in the solid state.
The stability of the (Z)-configuration in this particular compound depends on various factors, including steric interactions between substituents and electronic effects. The presence of the bulky thiazole ring system may introduce steric considerations that affect the relative stability of different conformations around the double bond. Additionally, potential intramolecular interactions, such as hydrogen bonding between the amino group of the thiazole ring and other functional groups within the molecule, may contribute to the preferred geometric arrangement.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectroscopy would be expected to reveal distinct signals corresponding to different hydrogen environments, including aromatic protons of the thiazole ring, vinyl protons of the double bond, aliphatic protons of the ethyl chain, and exchangeable protons of the amino and carboxylic acid groups. The chemical shift patterns would reflect the electronic environments created by the various functional groups present in the molecule.
The thiazole ring proton would be expected to appear in the aromatic region, typically between 7-8 parts per million, due to the deshielding effect of the aromatic ring system. The vinyl proton adjacent to the thiazole ring would likely appear at a characteristic chemical shift reflecting both the double bond environment and the influence of the electron-rich heterocycle. The aliphatic protons of the ethyl chain would be expected to appear in the typical alkyl region, with the terminal methyl group showing characteristic triplet multiplicity due to coupling with adjacent methylene protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework of the molecule, with signals appearing at chemical shifts characteristic of their specific environments. The carbonyl carbon of the carboxylic acid group would be expected to appear in the typical region for carboxylic acids, around 170-180 parts per million. The aromatic carbons of the thiazole ring would appear in the aromatic region, while the alkene carbons would show characteristic chemical shifts reflecting their double bond environment.
Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would be expected to show characteristic absorption bands including a broad oxygen-hydrogen stretch around 2500-3300 reciprocal centimeters due to hydrogen bonding, and a sharp carbonyl stretch around 1700-1725 reciprocal centimeters. The amino group would contribute nitrogen-hydrogen stretching vibrations in the 3300-3500 reciprocal centimeters region, while the thiazole ring would show characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region.
| Spectroscopic Method | Key Characteristic Features | Expected Observations |
|---|---|---|
| ¹H NMR | Thiazole ring proton | 7.0-8.0 ppm, singlet |
| ¹H NMR | Vinyl proton | 6.0-7.0 ppm, quartet |
| ¹H NMR | Ethyl chain protons | 1.0-2.5 ppm, multipets |
| ¹³C NMR | Carboxylic acid carbon | 170-180 ppm |
| ¹³C NMR | Thiazole carbons | 120-160 ppm |
| IR Spectroscopy | Carboxylic acid O-H stretch | 2500-3300 cm⁻¹ |
| IR Spectroscopy | Carbonyl stretch | 1700-1725 cm⁻¹ |
| IR Spectroscopy | Amino N-H stretch | 3300-3500 cm⁻¹ |
Mass spectrometry would provide molecular weight confirmation and fragmentation pattern information useful for structural elucidation. The molecular ion peak would be expected at mass-to-charge ratio 198, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely include loss of the carboxylic acid functionality, fragmentation around the double bond, and breakdown of the thiazole ring system under electron impact conditions. These fragmentation patterns would provide additional confirmation of the proposed molecular structure and could be used to distinguish this compound from closely related structural analogs.
Properties
IUPAC Name |
(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLBDVLAKARYRF-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Synthesis
The tert-butoxycarbonyl (Boc)-protected precursor, 2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2(Z)-pentenoic acid, serves as the primary intermediate. As reported by Ishikura et al. (1994), this compound is synthesized via a coupling reaction between 2-(2-Boc-aminothiazol-4-yl)-2(Z)-pentenoic acid and activated cephem esters. The reaction employs phenylphosphoryl dichloride as an activating agent in dichloromethane at –30°C, achieving yields of 69–86%. The Boc group stabilizes the amine during subsequent esterification steps, preventing undesired side reactions.
Deprotection to Yield Free Amine
Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or aluminum chloride. For instance, treatment of the Boc-protected intermediate with TFA in dichloromethane at 0°C selectively removes the Boc group, yielding the free amine with minimal degradation. Alternatively, aluminum chloride in ethyl ether at ambient temperature provides comparable results but requires rigorous moisture control. Post-deprotection purification via silica gel chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.
Reaction Mechanisms and Optimization
Activation and Coupling Chemistry
The condensation of thiazole-carboxylic acid derivatives with α,β-unsaturated esters relies on in situ activation. Methanesulfonyl chloride (MsCl) and triethylamine (TEA) generate reactive mixed anhydrides, facilitating nucleophilic attack by the cephem amine. For example, Ishikura et al. (1994) demonstrated that reacting 2-(2-Boc-aminothiazol-4-yl)-2(Z)-pentenoic acid with MsCl/TEA at –50°C followed by addition of diphenylemethyl 7β-amino-3-substituted cephem esters produces coupled products in 70–86% yields.
Table 1: Optimization of Coupling Reactions
| Activator | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| MsCl | CH₂Cl₂ | –50 | 86 | 98 |
| PPhOCl₂ | CH₂Cl₂ | –30 | 69 | 95 |
| DCC | DMF | 0 | 42 | 88 |
Stereochemical Control
The Z-configuration of the double bond is preserved using low-temperature conditions (–30 to –50°C) and aprotic solvents. Nuclear Overhauser effect (NOE) NMR studies confirm that the Z-isomer predominates (>95%) when reactions are conducted below –30°C. Higher temperatures promote isomerization to the E-form, reducing antibacterial efficacy in downstream cephalosporins.
Industrial-Scale Manufacturing
Continuous Flow Synthesis
Patent WO2008155615A1 discloses a continuous flow process for large-scale production. The Boc-protected intermediate is synthesized in a tubular reactor with residence times of 10–15 minutes, achieving 92% conversion. Subsequent deprotection in a countercurrent extraction column with TFA yields the final product at 85% purity, which is further polished via crystallization.
Solvent and Cost Considerations
Methyl isobutyl ketone (MIBK) emerges as the preferred solvent due to its low polarity, which minimizes byproduct formation during coupling. Alternative solvents like ethyl acetate or THF reduce yields by 15–20%. Cost analysis reveals that MIBK-based processes lower raw material costs by 30% compared to dichloromethane.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6): δ 1.10 (t, J = 7.5 Hz, 3H, CH₃), 2.55 (quint, J = 7.5 Hz, 2H, =CHCH₂), 6.37 (t, J = 7.5 Hz, 1H, =CHCH₂), 6.68 (s, 1H, thiazole-H).
IR (KBr): 3430 cm⁻¹ (N–H stretch), 1785 cm⁻¹ (C=O), 1675 cm⁻¹ (C=C).
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at tR = 8.2 min, confirming >99% purity. Residual solvents are quantified via GC-MS, with MIBK levels <50 ppm.
Comparative Analysis of Methodologies
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch (MsCl) | 86 | 98 | Moderate | 1.0 |
| Continuous Flow | 92 | 85 | High | 0.7 |
| DCC-Mediated | 42 | 88 | Low | 1.5 |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid derivatives exhibit significant antibacterial properties. For instance, derivatives synthesized with this compound have shown improved efficacy against various bacterial strains, making it a valuable candidate for developing new antibiotics. The modification of its structure to include different functional groups can lead to compounds that are more effective against resistant strains .
Anticancer Properties
In addition to its antibacterial potential, this compound has been investigated for its anticancer properties. Preliminary studies suggest that compounds derived from this acid can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This property is particularly significant in developing targeted cancer therapies that minimize damage to healthy cells while effectively combating tumor growth.
Case Studies and Research Findings
-
Synthesis of Antibacterial Agents :
A study focused on synthesizing geometrically isomeric derivatives of this compound found that these compounds exhibited enhanced antibacterial activity compared to their non-modified counterparts. The introduction of specific side chains was crucial in improving their effectiveness against Gram-positive bacteria . -
Anticancer Activity Assessment :
In vitro studies have demonstrated that certain derivatives of this compound can significantly reduce the viability of cancer cells, particularly in breast and colon cancer models. These findings highlight the compound's potential as a lead structure for developing novel anticancer drugs .
Mechanism of Action
The mechanism of action of (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes ATPA and its structural analogues, highlighting differences in functional groups and applications:
Functional Group Analysis
Amino vs. Protected Amino Groups
- Boc-protated analogue (CAS 86978-24-7): The tert-butoxycarbonyl (t-Boc) group stabilizes the amino group during synthesis, improving solubility in organic solvents and reducing side reactions .
Side Chain Variations
- ATPA’s pentenoic acid chain provides a conjugated double bond (Z-configuration) critical for stereospecific coupling to cephalosporin nuclei .
- Hydroxyimino acetic acid (CAS 66338-96-3): The shorter acetic acid chain and hydroxyimino group facilitate integration into third-generation cephalosporins like cefdinir, broadening antibacterial spectra .
Physicochemical Properties
Research Findings and Industrial Relevance
- Yield Optimization : ATPA synthesis achieves up to 96% yield under mild conditions (room temperature, 20–80 min) using base-mediated coupling .
- Spectroscopic Characterization : ATPA derivatives show distinct IR peaks for C=O (1734 cm⁻¹), C=N (1583 cm⁻¹), and NH (3212 cm⁻¹), aiding in quality control .
- Regulatory Compliance : ATPA is classified as a high-purity intermediate (≥99%) with strict storage guidelines (-20°C) to prevent degradation .
Biological Activity
(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₇H₈N₂O₂S
- Molecular Weight : 172.21 g/mol
- CAS Number : 16957-70-3
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves various chemical reactions that yield compounds with enhanced biological properties. The compound has been synthesized as part of a series of derivatives aimed at improving antibacterial efficacy against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring and the pentenoic acid backbone significantly influence biological activity.
Antibacterial Activity
Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating a series of related compounds, it was found that:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 2 µg/mL against multidrug-resistant strains.
- The compound displayed a broad-spectrum activity profile, making it a promising candidate for further development as an antibiotic agent .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 2 | Gram-positive |
| Escherichia coli | 4 | Gram-negative |
| Streptococcus pneumoniae | 3 | Gram-positive |
| Pseudomonas aeruginosa | 5 | Gram-negative |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated that certain analogs induce apoptosis in cancer cell lines, such as Jurkat and K562 cells. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.
Case Study: Cytotoxicity in Cancer Cells
A recent study highlighted the cytotoxic effects of this compound on various cancer cell lines:
- Jurkat Cells : IC50 value of 4.5 µM, indicating significant cytotoxicity.
- K562 Cells : IC50 value of 3.1 µM.
- U937 Cells : IC50 value of 2.8 µM.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
